molecular formula C13H18ClN B8426919 N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine CAS No. 1476113-93-5

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

Cat. No. B8426919
M. Wt: 223.74 g/mol
InChI Key: NPQICEFTXKYSPD-UHFFFAOYSA-N
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Patent
US09440908B2

Procedure details

Platinum on activated carbon (5 g, 5% Pt, dry) was added to a solution of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine (III) (160.8 g, 0.725 mol) in methanol (1350 ml). The reaction vessel was subsequently flushed with nitrogen and pressurized with 6 bar of hydrogen at a maximum of 25° C. for 8 hours. The contents of the autoclave were filtered through Celite, washed with methanol and the solvent was distilled off under reduced pressure. N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine of the formula (I) (153.5 g, 97.1 GC-% by area, 91.9% of theory) was obtained as a light-yellow oil.
Name
N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine
Quantity
160.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Name
Yield
91.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:13]([CH3:15])[CH3:14])=[C:6]([CH:8]=[N:9][CH:10]2[CH2:12][CH2:11]2)[CH:7]=1>[Pt].CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:13]([CH3:15])[CH3:14])=[C:6]([CH:7]=1)[CH2:8][NH:9][CH:10]1[CH2:12][CH2:11]1

Inputs

Step One
Name
N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine
Quantity
160.8 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C=NC1CC1)C(C)C
Name
Quantity
5 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
1350 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was subsequently flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
The contents of the autoclave were filtered through Celite
WASH
Type
WASH
Details
washed with methanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CNC2CC2)C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 153.5 g
YIELD: PERCENTYIELD 91.9%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.